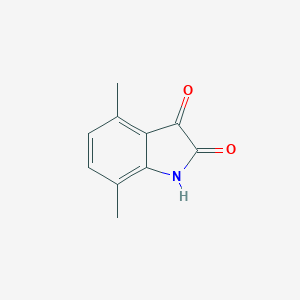

4,7-dimethyl-1H-indole-2,3-dione

Vue d'ensemble

Description

4,7-dimethyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Méthodes De Préparation

The synthesis of 4,7-dimethyl-1H-indole-2,3-dione typically involves the bromination and oxidation of indole using reagents such as N-bromosuccinimide and dimethyl sulfoxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

4,7-dimethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into other indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common reagents used in these reactions include bromine, nitric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Synthesis

4,7-Dimethyl-1H-indole-2,3-dione serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as cyclization and oxidation. The compound's unique structure allows it to participate in diverse synthetic pathways that lead to the formation of bioactive compounds.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study : A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing an average GI50 value lower than many standard chemotherapeutic agents. This suggests its potential as a lead compound for developing new anticancer drugs.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It has been shown to reduce neuronal death induced by oxidative stress in animal models.

Case Study : In a specific study focusing on oxidative stress-induced neuronal damage, treatment with this compound significantly improved functional outcomes and reduced cell death.

Pharmacological Research

This compound is explored for its potential therapeutic applications in treating various diseases due to its interaction with multiple biological targets. Its ability to modulate neurotransmitter levels through the inhibition of monoamine oxidase (MAO) enzymes positions it as a candidate for neurological disorders.

Forensic and Biomedical Research

The compound finds utility in forensic science and biomedical research settings due to its biochemical properties and interactions with biological systems. Its role as a reagent in various assays enhances its applicability in clinical diagnostics.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotection | Reduces oxidative stress-induced neuronal death | |

| Enzyme Inhibition | Inhibits MAO enzymes affecting neurotransmitter levels |

Mécanisme D'action

The mechanism of action of 4,7-dimethyl-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The specific molecular targets and pathways depend on the particular application and context of its use .

Comparaison Avec Des Composés Similaires

4,7-dimethyl-1H-indole-2,3-dione is unique among indole derivatives due to its specific substitution pattern. Similar compounds include:

Isatin (1H-indole-2,3-dione): A well-known indole derivative with diverse biological activities.

6,7-dimethylisatin: Another dimethyl-substituted indole derivative with similar chemical properties.

The uniqueness of this compound lies in its specific substitution at the 4 and 7 positions, which can influence its reactivity and biological activity compared to other indole derivatives .

Activité Biologique

4,7-Dimethyl-1H-indole-2,3-dione (4,7-DMID) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of 4,7-DMID, focusing on its antimicrobial, antioxidant, and enzyme inhibitory properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

4,7-DMID is characterized by a fused indole ring structure with the molecular formula and a molecular weight of approximately 175.18 g/mol. The compound features two methyl groups at the 4 and 7 positions and two keto groups at the 2 and 3 positions of the indole ring. This unique structure contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that 4,7-DMID exhibits significant antibacterial activity against various bacterial strains. Notably, it has shown effectiveness against:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that 4,7-DMID may serve as a potential candidate for developing new antimicrobial agents aimed at combating bacterial infections .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties , which are crucial in protecting cells from oxidative stress-related diseases. Studies indicate that 4,7-DMID can scavenge free radicals and reduce oxidative damage in cellular models. This activity positions it as a potential therapeutic agent for conditions linked to oxidative stress.

Enzyme Inhibition

One of the most promising aspects of 4,7-DMID is its ability to inhibit specific enzymes. Notably, it has been shown to inhibit acetylcholinesterase , an enzyme associated with neurodegenerative disorders such as Alzheimer's disease. The inhibition of this enzyme could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Case Studies and Research Findings

Several studies have explored the biological activity of 4,7-DMID through various experimental approaches:

- Antimicrobial Activity Study : A study conducted on the antibacterial effects of 4,7-DMID demonstrated a significant reduction in bacterial growth when tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be low, indicating strong antibacterial potential.

- Antioxidant Evaluation : In vitro assays assessed the antioxidant capacity of 4,7-DMID using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods. Results showed that 4,7-DMID exhibited a dose-dependent scavenging effect on free radicals.

- Enzyme Inhibition Analysis : Kinetic studies revealed that 4,7-DMID acts as a competitive inhibitor of acetylcholinesterase. The IC50 value was determined through enzyme assays, showing effective inhibition at micromolar concentrations .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4,7-DMID's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Isatin | Indole ring with keto groups at positions 2 and 3 | Antimicrobial and anticancer properties |

| 5-Nitroindole | Nitro group substitution at position 5 | Different reactivity patterns |

| 6-Methoxyindole | Methoxy group at position 6 | Enhanced solubility but less potent |

The specific methyl substitutions at positions 4 and 7 in 4,7-DMID enhance its reactivity and biological efficacy compared to these similar compounds .

Propriétés

IUPAC Name |

4,7-dimethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-4-6(2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRDPBOVRAVNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390819 | |

| Record name | 4,7-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15540-90-6 | |

| Record name | 4,7-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-DIMETHYLISATIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.